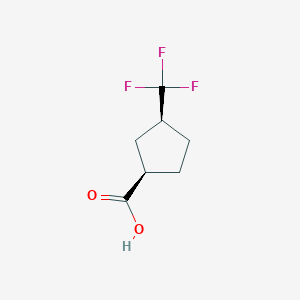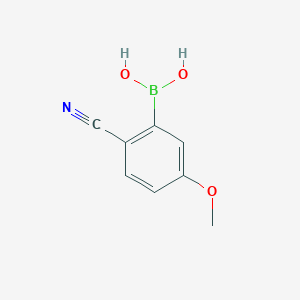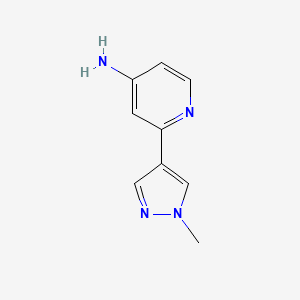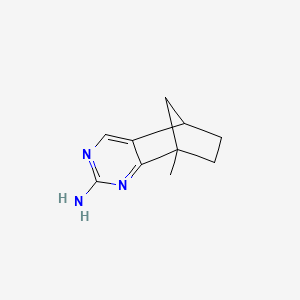
8-Methyl-5,6,7,8-tetrahydro-5,8-methanoquinazolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-5,6,7,8-tetrahydro-5,8-methanoquinazolin-2-amine is a heterocyclic compound that features a quinazoline core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-5,6,7,8-tetrahydro-5,8-methanoquinazolin-2-amine can be achieved through a multi-step process involving the following key steps:
Formation of the Quinazoline Core: This can be done by condensing an appropriate alicyclic α, β-diketone with an α, β-diamine.
Cyclization and Methylation: The intermediate product undergoes cyclization and subsequent methylation to introduce the 8-methyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
8-Methyl-5,6,7,8-tetrahydro-5,8-methanoquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce any oxidized forms of the compound back to its original state.
Substitution: Common in heterocyclic chemistry, substitution reactions can introduce new substituents onto the quinazoline core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Halogenating agents such as bromine or chlorine can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
8-Methyl-5,6,7,8-tetrahydro-5,8-methanoquinazolin-2-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interaction of quinazoline derivatives with biological targets.
Mecanismo De Acción
The mechanism of action of 8-Methyl-5,6,7,8-tetrahydro-5,8-methanoquinazolin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes or receptors in the central nervous system, where the compound may act as an agonist or antagonist, modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5,6,7,8-Tetrahydroquinoxaline
- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
- 2,5,5,8a-Tetramethyl-6,7,8,8a-tetrahydro-5H-chromen-8-ol
Uniqueness
8-Methyl-5,6,7,8-tetrahydro-5,8-methanoquinazolin-2-amine is unique due to its specific quinazoline core structure and the presence of the 8-methyl group, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
5431-24-3 |
|---|---|
Fórmula molecular |
C10H13N3 |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
1-methyl-3,5-diazatricyclo[6.2.1.02,7]undeca-2,4,6-trien-4-amine |
InChI |
InChI=1S/C10H13N3/c1-10-3-2-6(4-10)7-5-12-9(11)13-8(7)10/h5-6H,2-4H2,1H3,(H2,11,12,13) |
Clave InChI |
OUQBANAVTSRFTK-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(C1)C3=CN=C(N=C23)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole](/img/structure/B11912142.png)
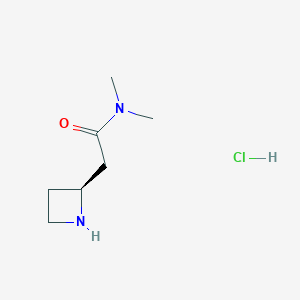


![6-Hydroxy-1-methyl-1h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione](/img/structure/B11912169.png)
![2-Methyl-1H-pyrrolo[2,3-B]quinoxaline](/img/structure/B11912170.png)

![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B11912183.png)
